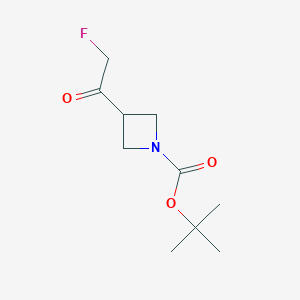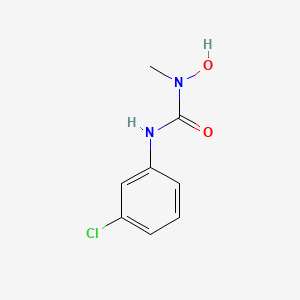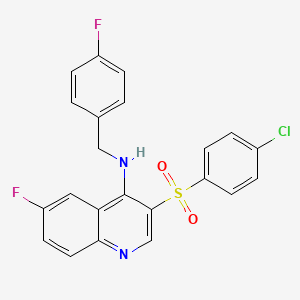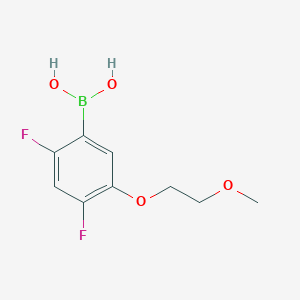
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16FNO3 and a molecular weight of 217.24 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a fluoroacetyl group and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.
Substitution: The fluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound features an oxoethyl group instead of a fluoroacetyl group, leading to different reactivity and applications.
Tert-butyl 3-((2,4-difluorophenyl)amino)azetidine-1-carboxylate: This compound has a difluorophenylamino group, which imparts different biological activities and chemical properties.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate:
These comparisons highlight the unique features of this compound, particularly its fluoroacetyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQFZPCCHIZZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE](/img/structure/B3020010.png)
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3020011.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3020012.png)
![N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020014.png)




![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)
![N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3020029.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)


![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)
